

"2-Chloroethyl phenyl sulphoxide" CAS number 27998-60-3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloroethyl phenyl sulphoxide

Cat. No.: B1345505

[Get Quote](#)

An In-depth Technical Guide to 2-Chloroethyl Phenyl Sulphoxide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloroethyl phenyl sulphoxide** (CAS Number: 27998-60-3), a compound of interest in organic synthesis and related research fields. Due to the limited availability of direct experimental data for the sulphoxide, this document also includes relevant information on its precursor, 2-Chloroethyl phenyl sulfide (CAS Number: 5535-49-9), to provide a more complete contextual understanding.

Chemical and Physical Properties

Quantitative data for **2-Chloroethyl phenyl sulphoxide** and its sulfide precursor are summarized below. It is important to note the general scarcity of experimentally determined physical constants for the sulphoxide in published literature.

Table 1: Physicochemical Data for **2-Chloroethyl Phenyl Sulphoxide**

Property	Value	Source
CAS Number	27998-60-3	[1]
Molecular Formula	C ₈ H ₉ ClOS	[2]
Molecular Weight	188.67 g/mol	[2]
InChIKey	XNUCQTSEDXYZCQ- UHFFFAOYSA-N	[2]

Table 2: Physicochemical Data for the Precursor, 2-Chloroethyl Phenyl Sulfide

Property	Value	Source
CAS Number	5535-49-9	[3]
Molecular Formula	C ₈ H ₉ CIS	[3]
Molecular Weight	172.68 g/mol	
Form	Liquid	[3]
Appearance	Clear, colorless to yellow	[3] [4]
Boiling Point	90-91 °C at 1 mmHg	[5]
Density	1.174 g/mL at 25 °C	[5]
Refractive Index (n ₂₀ /D)	1.583	[5]

Synthesis and Reactivity

The primary route to **2-Chloroethyl phenyl sulphoxide** is through the selective oxidation of its sulfide precursor, 2-Chloroethyl phenyl sulfide. Care must be taken to avoid over-oxidation to the corresponding sulfone.

Experimental Protocols

While specific, detailed protocols for the synthesis of **2-Chloroethyl phenyl sulphoxide** are not abundant, a reliable method can be adapted from general procedures for the oxidation of

sulfides to sulfoxides. The use of sodium metaperiodate is a well-established method that provides clean conversion with minimal sulfone formation.

Protocol: Synthesis of **2-Chloroethyl Phenyl Sulphoxide** via Sodium Metaperiodate Oxidation

This protocol is adapted from a general method for the preparation of sulfoxides.[\[6\]](#)

Materials:

- 2-Chloroethyl phenyl sulfide (1.0 eq)
- Sodium metaperiodate (NaIO_4) (1.05 eq)
- Water (H_2O)
- Methylene chloride (CH_2Cl_2)
- Anhydrous sodium sulfate (Na_2SO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Büchner funnel and filter paper

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium metaperiodate (1.05 eq) in water.
- Cool the solution in an ice bath with vigorous stirring.
- Add 2-Chloroethyl phenyl sulfide (1.0 eq) to the cooled solution.

- Stir the reaction mixture vigorously at ice-bath temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 15-24 hours.
- Upon completion, filter the reaction mixture through a Büchner funnel to remove the sodium iodate precipitate.
- Wash the filter cake with several portions of methylene chloride.
- Transfer the combined filtrate to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with three portions of methylene chloride.
- Combine all organic extracts and dry over anhydrous sodium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure to yield the crude **2-Chloroethyl phenyl sulphoxide**.
- The crude product can be further purified by column chromatography or distillation under high vacuum, if necessary.

Reactivity and Mechanisms

The oxidation of 2-chloroethyl sulfides can also be achieved using dimethyl sulfoxide (DMSO), particularly for more reactive alkyl 2-chloroethyl sulfides.^[7] The proposed mechanism involves an initial nucleophilic substitution by DMSO, followed by the participation of the neighboring sulfur atom to form a transient four-membered sulfonium ion intermediate. This intermediate then reacts with chloride ions to yield the sulfoxide.^[7] However, for 2-Chloroethyl phenyl sulfide, the reaction with DMSO is noted to be very slow at room temperature due to the lower nucleophilicity of the phenyl-substituted sulfur atom.^[7]

Spectroscopic Data

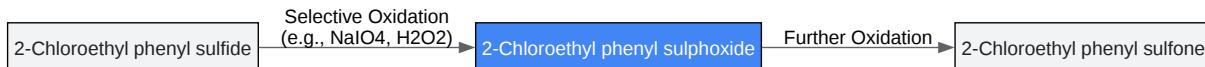
Spectroscopic data for **2-Chloroethyl phenyl sulphoxide** is limited. An FTIR spectrum is publicly available. For reference, extensive spectroscopic data is available for the 2-Chloroethyl phenyl sulfide precursor.^[8]

Biological Context and Applications

There is currently no specific information in the scientific literature regarding the biological activity or drug development applications of **2-Chloroethyl phenyl sulphoxide**.

The primary relevance of this chemical family in a biological context comes from its precursor, 2-Chloroethyl phenyl sulfide. This sulfide is recognized as a simulant for the chemical warfare agent sulfur mustard (bis(2-chloroethyl) sulfide).[5][9] As a simulant, it is used in research to develop and test decontamination methods, detection techniques, and protective equipment in a safer manner than when using the highly toxic mustard agent itself.[4][10] The oxidation of these sulfides is a key aspect of decontamination studies.[11]

Safety Information

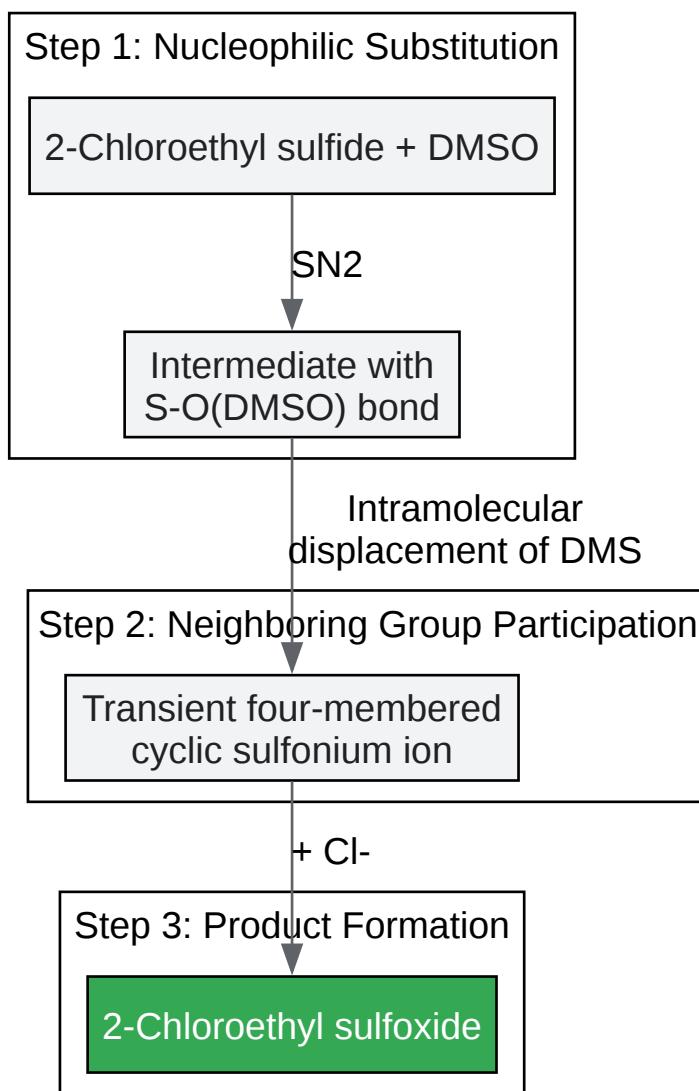

No specific safety data sheet (SDS) for **2-Chloroethyl phenyl sulphoxide** is readily available. The safety precautions should be inferred from the known hazards of the precursor and related sulfoxides.

The precursor, 2-Chloroethyl phenyl sulfide, is classified as hazardous.[12][13][14] It is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[12][13] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, and to work in a well-ventilated fume hood.[12]

Visualizations

Synthesis and Reaction Pathway

The following diagram illustrates the synthesis of **2-Chloroethyl phenyl sulphoxide** from its sulfide precursor and the potential for over-oxidation to the sulfone.

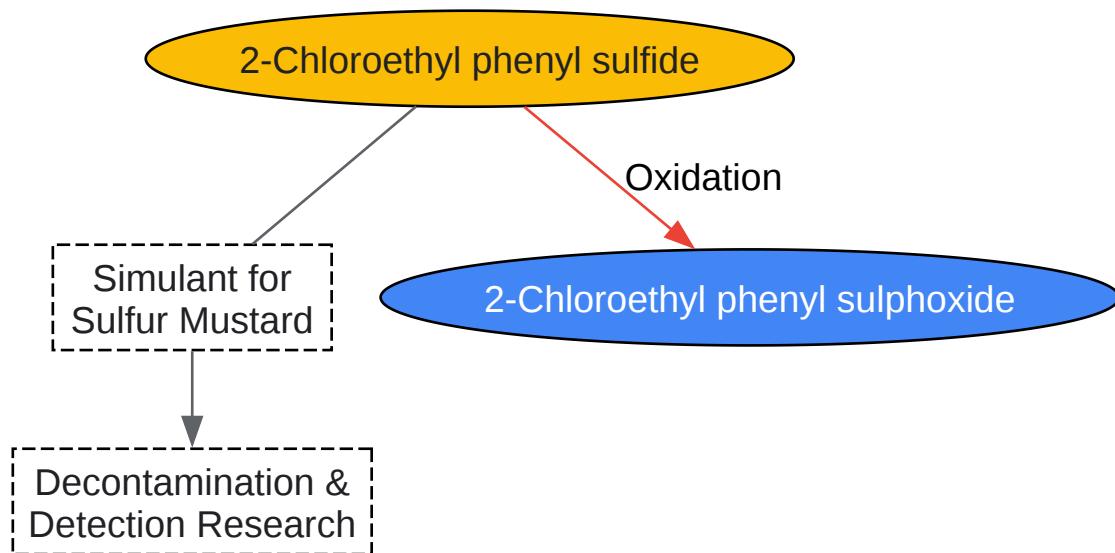


[Click to download full resolution via product page](#)

Caption: Synthesis pathway of **2-Chloroethyl phenyl sulphoxide**.

Proposed Oxidation Mechanism with DMSO

This diagram outlines the proposed mechanism for the oxidation of 2-chloroethyl sulfides using DMSO, as described in the literature.[7]



[Click to download full resolution via product page](#)

Caption: Proposed mechanism for DMSO-mediated oxidation.

Logical Relationship of Compounds

The following diagram illustrates the relationship between 2-Chloroethyl phenyl sulfide, its oxidized form (the topic of this guide), and its primary application context.

[Click to download full resolution via product page](#)

Caption: Contextual relationship of the target compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-CHLOROETHYL PHENYL SULPHOXIDE | 27998-60-3 [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. 2-Chloroethyl phenyl sulfide, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. 2-Chloroethyl phenyl sulfide, 98% 5535-49-9 India [ottokemi.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-CHLOROETHYL PHENYL SULFIDE | 5535-49-9 [chemicalbook.com]

- 10. Buy 2-Chloroethyl phenyl sulfide | 5535-49-9 [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Page loading... [guidechem.com]
- 14. labiostring.com [labiostring.com]
- To cite this document: BenchChem. ["2-Chloroethyl phenyl sulphoxide" CAS number 27998-60-3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345505#2-chloroethyl-phenyl-sulphoxide-cas-number-27998-60-3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com